molecular formula C9H23NO7P2 B194636 Ibandronic Acid CAS No. 114084-78-5

Ibandronic Acid

Cat. No. B194636
M. Wt: 319.23 g/mol
InChI Key: MPBVHIBUJCELCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibandronic Acid is a bisphosphonate that works by suppressing the activity of osteoclasts, cells that cause destruction of bone. This strengthens the bones and minimizes the risk of fractures .


Synthesis Analysis

Ibandronic acid is synthesized by reacting ibandronic acid with sodium hydroxide, affording the corresponding monosodium salt, which is isolated as 2-propanol hemisolvate and hemihydrated adduct. Finally, crystallization from a water/acetone binary mixture leads to NaIb, monohydrated adduct, as crystalline powders .


Molecular Structure Analysis

The molecular formula of Ibandronic Acid is C9H23NO7P2 . Sodium Ibandronate (NaIb) crystallizes as monohydrate salt in the triclinic system, space group P-1, with Z = 2, a = 5.973 (1) Å, b = 9.193 (1) Å, c = 14.830 (2) Å, α = 98.22 (1)°, β = 98.97 (1)°, γ = 93.74 (1)°, V = 792.9 (2) Å 3 .


Chemical Reactions Analysis

The detection reaction of Ibandronic Acid depends on its ability and its degradation products to displace salicylate in the iron(III) salicylate complex, forming various colorless iron (III) complexes and showing a negative chromatographic signal for Ibandronic Acid and its degradants at λmax = 525 nm .


Physical And Chemical Properties Analysis

Ibandronic Acid has a density of 1.5±0.1 g/cm3, boiling point of 587.8±60.0 °C at 760 mmHg, and vapour pressure of 0.0±3.7 mmHg at 25°C . Its molecular weight is 319.23 .

Scientific Research Applications

  • Treatment of Bone Metastases of Breast Cancer : Ibandronic acid is effective in preventing skeletal-related events and improving the quality of life in patients with bone metastases from breast cancer. It has been shown to reduce metastatic bone pain scores and is well tolerated with no evidence of renal toxicity. It is available in both intravenous and oral formulations, offering convenience and high potency without renal toxicity (McCormack & Plosker, 2006).

  • Comparison with Zoledronic Acid in Bone Metastases Treatment : In a randomized, open-label, non-inferiority phase 3 trial, oral ibandronic acid was compared with intravenous zoledronic acid for treating metastatic breast cancer to bone. The study concluded that zoledronic acid is preferable for preventing skeletal-related events, but ibandronic acid, due to its oral formulation, offers more convenience (Barrett-Lee et al., 2014).

  • Treatment of Osteoporosis : Ibandronic acid is used in postmenopausal osteoporosis treatment. It inhibits osteoclast-mediated bone resorption, increasing lumbar spine bone mineral density and reducing levels of biochemical markers of bone turnover. Intravenous ibandronic acid is generally well tolerated and offers an alternative to oral bisphosphonates (Croom & Scott, 2006).

  • Comparison of Oral and Intravenous Formulations : A study found that oral and intravenous ibandronic acid for bone metastases have similar efficacy and tolerability, indicating that both formulations can be effectively used for this purpose (Mystakidou et al., 2008).

  • Apoptotic Effects on Cancer Cells : A study investigated the cytotoxic and apoptotic effects of ibandronic acid on hormone- and drug-refractory prostate carcinoma and human breast cancer cell lines, showing an apoptosis-mediated cytotoxic effect in addition to its osteoclast inhibiting effect (Kucukzeybek et al., 2010).

  • Renal Safety in Metastatic Breast Cancer : A study focused on the renal safety of intravenous ibandronic acid in breast cancer patients with metastatic bone disease, finding no impairment of renal function, making it an attractive treatment option (Lyubimova et al., 2003).

Safety And Hazards

Ibandronic Acid should be handled with care to avoid dust formation and breathing mist, gas, or vapours. Contact with skin and eye should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While Ibandronic Acid is currently used for the treatment of osteoporosis, ongoing research and clinical trials may uncover new uses and methods of administration for this medication .

properties

IUPAC Name

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBVHIBUJCELCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048340
Record name Ibandronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ibandronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 1.34e+01 g/L
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibandronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis.
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ibandronic Acid

CAS RN

114084-78-5
Record name Ibandronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114084-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibandronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibandronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBANDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ibandronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113-115
Record name Ibandronate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride (100 g) was suspended in toluene (300 mL) and polyethylene glycol 400 (120 mL). Phosphorous acid (43.01 g 1.1 eq.) was added to the mixture. The mixture was warmed and phosphorous trichloride (98.22 g, 1.5 eq.) was added at a rate such that the temperature remained below 60° C. The mixture was stirred for 10 hours at 55-60° C. whereupon it was quenched by adding water (450 mL). The water addition was controlled to maintain a reaction temperature below 70° C. The layers were separated and the aqueous layer was refluxed for 6 hours. The mixture was cooled to 40-45° C. to provide Ibandronic acid in solution and the pH was adjusted to 4.3-4.5 using 50% aqueous sodium hydroxide. Propylene glycol (150 mL) was then added to the reaction mixture at 60-65° C. and stirred for 4-5 hours. The mixture was cooled to 20-25° C. over a period of 2-3 hours and then for 3-4 hours at 0-5° C., filtered, washed with acetone (2×150 mL) and dried in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43.01 g
Type
reactant
Reaction Step Two
Quantity
98.22 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
polyethylene glycol 400
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibandronic Acid
Reactant of Route 2
Reactant of Route 2
Ibandronic Acid
Reactant of Route 3
Reactant of Route 3
Ibandronic Acid
Reactant of Route 4
Reactant of Route 4
Ibandronic Acid
Reactant of Route 5
Ibandronic Acid
Reactant of Route 6
Reactant of Route 6
Ibandronic Acid

Citations

For This Compound
2,030
Citations
PL McCormack, GL Plosker - Drugs, 2006 - Springer
… ibandronic acid reduced metastatic bone pain scores below baseline levels for up to 2 years. Oral ibandronic acid … Both intravenous and oral ibandronic acid were well tolerated with no …
Number of citations: 24 link.springer.com
M Rossini, G Orsolini, S Adami… - Expert opinion on …, 2013 - Taylor & Francis
… Expert opinion: Pivotal studies on ibandronic acid efficacy in … patients are preferred: ibandronic acid marketed at oral doses … The safety profile of ibandronic acid treatment appears to be …
Number of citations: 29 www.tandfonline.com
P Barrett-Lee, A Casbard, J Abraham, K Hood… - The Lancet …, 2014 - thelancet.com
… As a result, the use of oral ibandronic acid has increased, despite the absence of comparative data. In the ZICE trial, we compared oral ibandronic acid with intravenous zoledronic acid …
Number of citations: 134 www.thelancet.com
M Pecherstorfer, S Rivkin, JJ Body, I Diel… - Clinical drug …, 2006 - Springer
… of ibandronic acid … ibandronic acid 6mg in this extension phase and were classified according to their initial treatment (placebo/ibandronic acid 6mg [placebo/6mg] and ibandronic acid …
Number of citations: 55 link.springer.com
K Mystakidou, E Stathopoulou, E Parpa… - Journal of cancer …, 2008 - Springer
… IV formulations of ibandronic acid have not been … ibandronic acid in patients with various tumour types. The secondary study objective was to determine the influence of ibandronic acid …
Number of citations: 20 link.springer.com
WY Wang, LH Chen, WJ Ma… - European Review for …, 2023 - europeanreview.org
… The efficacy results indicated that teriparatide was more effective than ibandronic acid in … , 7.72)] showed better efficacy than ibandronic acid in improving spine bone mineral density (…
Number of citations: 1 www.europeanreview.org
F Müller, KA Appelt, C Meier, N Suhm - Knee surgery, sports traumatology …, 2020 - Springer
… treatment with a single administration of ibandronic acid. Note the discordance of clinical with … Treatment with a single administration of ibandronic acid. Note the concordance of clinical, …
Number of citations: 17 link.springer.com
RC Castro, RNMJ Páscoa, MLMFS Saraiva… - … Acta Part A: Molecular …, 2022 - Elsevier
… Two ibandronic acid stock solutions with concentration of 0.332 and 1.819 mmol L −1 were obtained by dissolving 10.6 and 58.1 mg of the bisphosphonate standard reagent (C 9 H 23 …
Number of citations: 13 www.sciencedirect.com
Y Kucukzeybek, G Gorumlu, E Cengiz… - Journal of …, 2010 - journals.sagepub.com
… Although ibandronic acid has been … of ibandronic acid in prostate cancer cells. Thus, the present study was designed to examine the cytotoxic and apoptotic effects of ibandronic acid in …
Number of citations: 7 journals.sagepub.com
A Filipe, P Pedroso, S Almeida, R Neves, S Boudreault - Drugs in R&D, 2014 - Springer
… There is no evidence that ibandronic acid is metabolized in animals or humans. The … ) for ibandronic acid is generally in the range of 10–72 hours. Total clearance of ibandronic acid is …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.